7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Description
7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, also known as t-butyl-thienopyrimidine-4-one, is a heterocyclic organic compound that is used in a variety of scientific research applications. It is a highly versatile compound that is used in the synthesis of other compounds and has a wide range of biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
7-tert-butyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been the subject of various synthetic and characterization studies, demonstrating the compound's relevance in organic chemistry and materials science. For instance, the compound has been synthesized through base-catalyzed reactions of nucleophilic reagents with carbodiimides, showcasing a method for efficient synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones (Zhongran Dai, et al., 2011). Additionally, the crystal structure and molecular geometry of similar compounds have been explored, revealing insights into their structural modifications and supramolecular architectures (M. Kaur, et al., 2012).
Antimicrobial Activity
Research into the antimicrobial properties of this compound derivatives has identified significant antibacterial and antifungal activities. Studies have synthesized various derivatives, evaluating their effects against a range of bacteria and fungi, with some compounds showing notable efficacy (M. Mittal, et al., 2011).
Structural Insights
X-ray crystallography has provided detailed structural insights into derivatives of this compound. Such studies contribute to a deeper understanding of molecular interactions and stability, essential for designing new materials and pharmaceuticals (Mohamed Ziaulla, et al., 2012).
Synthesis Under Microwave Irradiation
The use of microwave irradiation in the synthesis of tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives has been explored to improve reaction efficiencies and yield. This method presents an advantageous approach to synthesizing complex heterocyclic compounds, highlighting the compound's versatility in organic synthesis (A. A. Abdalha, et al., 2011).
Properties
IUPAC Name |
7-tert-butyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-14(2,3)8-4-5-9-10(6-8)18-13-11(9)12(17)15-7-16-13/h7-8H,4-6H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYBCFOZMCEZFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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